2-Aminopropane-1-sulfonic acid
CAS No.: 7297-06-5
Cat. No.: VC1707730
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7297-06-5 |
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Molecular Formula | C3H9NO3S |
Molecular Weight | 139.18 g/mol |
IUPAC Name | 2-aminopropane-1-sulfonic acid |
Standard InChI | InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |
Standard InChI Key | XDZZQMNDCFNREN-UHFFFAOYSA-N |
SMILES | CC(CS(=O)(=O)O)N |
Canonical SMILES | CC(CS(=O)(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Basic Properties
2-Aminopropane-1-sulfonic acid consists of a three-carbon propane backbone with an amino group (-NH₂) at the 2-position and a sulfonic acid group (-SO₃H) at the 1-position. This arrangement gives the molecule both acidic and basic functional groups, making it amphoteric in nature. The compound shares structural similarities with other aminosulfonic acids such as 3-amino-1-propanesulfonic acid, though with different positioning of the functional groups.
Based on similar aminosulfonic acids, the expected molecular formula would be C₃H₉NO₃S with a molecular weight of approximately 139.17 g/mol. The compound would likely appear as a white crystalline solid at room temperature, similar to 2-acrylamido-2-methylpropanesulfonic acid which appears as white crystals .
The compound would likely be hygroscopic due to its polar functional groups and would form strongly acidic solutions when dissolved in water, characteristic of sulfonic acids.
Chemical Reactivity
The chemical reactivity of 2-aminopropane-1-sulfonic acid would be dominated by its two functional groups:
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The sulfonic acid group (-SO₃H) is strongly acidic and readily ionizes in aqueous solutions, making it capable of forming salts with various bases.
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The amino group (-NH₂) can participate in numerous reactions:
This dual functionality allows for versatile chemical transformations, making the compound potentially valuable as a synthetic intermediate.
Synthesis Methods
Direct Sulfonation
This approach would involve the direct sulfonation of 2-aminopropane or suitable derivatives, though controlling regioselectivity could present challenges.
Functional Group Transformation
Similar to the synthesis of other aminosulfonic acids, this approach might involve reduction of a nitro precursor or modification of existing amino acids.
Laboratory-Scale Synthesis
A potential laboratory synthesis pathway could involve:
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Protection of the amino group in 2-aminopropanoic acid (alanine)
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Conversion of the carboxylic acid to a sulfonic acid through appropriate reagents
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Deprotection of the amino group
This approach would be analogous to methods used for synthesizing certain amino acid derivatives with sulfonic acid functionality, as seen in the synthesis of linker structures bearing sulfonic acids mentioned in search result .
Biological Interactions
Interactions with Proteins
Aminosulfonic acids often exhibit interesting interactions with proteins due to their charged functional groups. Based on studies of related compounds, 2-aminopropane-1-sulfonic acid might be expected to:
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Bind to specific protein domains through electrostatic interactions between its sulfonic acid group and positively charged amino acid residues
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Form hydrogen bonds through both its amino and sulfonic acid groups
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Potentially interact with hydrophobic pockets through its propane backbone
Human serum albumin (HSA) interactions would be particularly relevant, as HSA is known to bind and transport many substances in the bloodstream. As observed with other compounds, 2-aminopropane-1-sulfonic acid might bind to specific domains within HSA, potentially at site I in subdomain IIA or site II in subdomain IIIA .
Research Findings and Comparative Analysis
Structure-Activity Relationships
Table 2 presents a comparative analysis of 2-aminopropane-1-sulfonic acid with structurally related compounds:
Binding Studies Comparison
Based on the fluorescence studies conducted with Schiff bases derived from 2-aminonaphthalene-1-sulfonic acid , 2-aminopropane-1-sulfonic acid would likely demonstrate different binding characteristics with proteins:
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Binding constants would likely be lower than those observed for the Schiff bases (which had constants in the order of 10⁴), due to the absence of extended aromatic systems
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The binding would still likely occur through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces
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The impact on protein secondary structure would potentially be less pronounced due to the smaller molecular size and reduced hydrophobicity
Research Gaps and Future Directions
Several research areas warrant investigation:
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Synthesis and full characterization of 2-aminopropane-1-sulfonic acid
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Detailed studies of its interactions with proteins, particularly HSA, using techniques such as fluorescence spectroscopy, circular dichroism, and computational modeling
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Exploration of its potential as a building block for pharmaceutical compounds, particularly for neurological applications
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Investigation of its ability to form Schiff bases and the properties of these derivatives
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Assessment of its potential as a chelating agent for metal ions
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